molecular formula C22H23N3O2 B2355100 4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one CAS No. 838874-56-9

4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

Cat. No.: B2355100
CAS No.: 838874-56-9
M. Wt: 361.445
InChI Key: ICCTZJXFYUCIOA-UHFFFAOYSA-N
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Description

This compound is notable for its complex structure, which includes a benzimidazole moiety, a phenoxyethyl group, and a pyrrolidinone ring.

Preparation Methods

The synthesis of 4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate. The phenoxyethyl group is introduced via nucleophilic substitution reactions, and the pyrrolidinone ring is formed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing the phenoxyethyl group.

    Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes and disrupting cellular processes. The phenoxyethyl group may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one can be compared with other benzimidazole derivatives:

    Similar Compounds: Other benzimidazole derivatives include 2-phenylbenzimidazole and 2-(4-fluorobenzyl)benzimidazole.

    Uniqueness: The presence of the phenoxyethyl group and the pyrrolidinone ring distinguishes it from other benzimidazole derivatives, potentially enhancing its biological activity and specificity

Properties

IUPAC Name

4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-12-24-16-17(15-21(24)26)22-23-19-10-6-7-11-20(19)25(22)13-14-27-18-8-4-3-5-9-18/h2-11,17H,1,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCTZJXFYUCIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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